Vtp-27999 tfa
描述
VTP-27999 TFA is a highly potent and selective renin inhibitor with an IC50 value of 0.47 nM . It has demonstrated excellent selectivity over related and unrelated off-targets, more than 15% oral bioavailability in three species, oral efficacy in a double transgenic rat model of hypertension, and good exposure in humans .
Molecular Structure Analysis
The molecular formula of VTP-27999 TFA is C28H42ClF3N4O7 . The exact mass is 638.27 and the molecular weight is 639.110 . The structure is complex, involving multiple functional groups including a chlorophenyl group, a piperidinyl group, and a trifluoroacetate group .Physical And Chemical Properties Analysis
VTP-27999 TFA is an oil-like substance . It is soluble in water (10 mg/mL with ultrasonic assistance) and ethanol (2.4 mg/mL with ultrasonic assistance) . It should be stored at 4°C in a dry, sealed environment .科学研究应用
Summary of Application
VTP-27999 TFA is an alkyl amine Renin inhibitor . Renin is an enzyme that plays a role in blood pressure regulation. Inhibiting this enzyme can help control high blood pressure, or hypertension .
Results or Outcomes
VTP-27999 demonstrated excellent selectivity over related and unrelated off-targets, more than 15% oral bioavailability in three species, oral efficacy in a double transgenic rat model of hypertension, and good exposure in humans .
End-Organ Diseases Treatment
Summary of Application
End-organ diseases refer to conditions that result from chronic, uncontrolled hypertension. By controlling hypertension, VTP-27999 TFA could potentially help prevent or treat these diseases .
Methods of Application
The methods of application would be similar to those used for hypertension treatment. The compound would be administered orally .
Results or Outcomes
The outcomes of using VTP-27999 TFA for end-organ diseases would likely be similar to those for hypertension treatment. The compound has demonstrated efficacy in a double transgenic rat model of hypertension .
Chronic Renal Disease Treatment
Summary of Application
VTP-27999 TFA is being developed for the treatment of chronic renal disease . Chronic renal disease, also known as chronic kidney disease, involves the gradual loss of kidney function over time. By inhibiting renin, VTP-27999 TFA could potentially help control blood pressure and slow the progression of the disease .
Renal Function Study
Summary of Application
VTP-27999 TFA has been used in trials studying the basic science of renal function . The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating renal function. By inhibiting renin, VTP-27999 TFA could provide valuable insights into the workings of this system .
Methods of Application
In the study, VTP-27999 TFA was administered once daily (75, 150, 300, and 600 mg) for 10 days .
Results or Outcomes
VTP-27999 TFA was well tolerated with no significant safety issues. It was rapidly absorbed, attaining maximum plasma concentrations at 1 to 4 hours after dosing, with a terminal half-life of 24 to 30 hours. Plasma renin activity remained suppressed during the 24-hour dosing interval at all doses .
Blood Pressure Regulation Study
Summary of Application
VTP-27999 TFA has been used in trials studying the basic science of blood pressure regulation . The renin–angiotensin–aldosterone system (RAAS) is a hormone system that regulates blood pressure, plasma sodium and potassium levels, and extracellular fluid volume in the body . By inhibiting renin, VTP-27999 TFA could provide valuable insights into the workings of this system .
Methods of Application
In the study, VTP-27999 TFA was administered once daily (75, 150, 300, and 600 mg) for 10 days .
Results or Outcomes
VTP-27999 TFA was well tolerated with no significant safety issues. It was rapidly absorbed, attaining maximum plasma concentrations at 1 to 4 hours after dosing, with a terminal half-life of 24 to 30 hours. Plasma renin activity remained suppressed during the 24-hour dosing interval at all doses .
Angiotensin II and Aldosterone Regulation Study
Summary of Application
VTP-27999 TFA has been used in studies investigating the regulation of angiotensin II and aldosterone . These are key components of the RAAS, and their regulation is crucial for maintaining blood pressure and fluid balance .
Methods of Application
In the study, VTP-27999 TFA was administered once daily (75, 150, 300, and 600 mg) for 10 days .
Results or Outcomes
VTP-27999 TFA decreased plasma angiotensin II and aldosterone. At 24 hours and later time points after dosing on day 10 in the 600-mg group, angiotensin II and aldosterone levels were increased, and plasma renin activity was also increased at 48 and 72 hours, compared with baseline .
安全和危害
VTP-27999 TFA is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken, including rinsing with copious amounts of water and seeking medical attention .
属性
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWYSVAEGXHOJO-VIEYARBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClF3N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vtp-27999 tfa |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。